molecular formula C12H18BN3O2 B12981076 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B12981076
M. Wt: 247.10 g/mol
InChI Key: PMFBSHMIHGNNRJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile is a complex organic compound that features a pyrazole ring substituted with a boronic ester and a nitrile group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones, followed by borylation using pinacolborane under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

Major Products

    Oxidation: Boronic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazoles depending on the coupling partner.

Scientific Research Applications

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The nitrile group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Lacks the nitrile group, making it less versatile in certain reactions.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyrazole ring, leading to different reactivity and applications.

Uniqueness

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile is unique due to the combination of a boronic ester and a nitrile group on a pyrazole ring. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C12H18BN3O2

Molecular Weight

247.10 g/mol

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile

InChI

InChI=1S/C12H18BN3O2/c1-8-10(9(7-14)16(6)15-8)13-17-11(2,3)12(4,5)18-13/h1-6H3

InChI Key

PMFBSHMIHGNNRJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)C#N

Origin of Product

United States

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